3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid

Platinum(IV) prodrugs Cisplatin resistance DNA damage repair

3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 34576-96-0) is a heterocyclic carboxylic acid of the benzo[b]thiophene class, characterized by a chlorine substituent at the 3-position and a methyl group at the 6-position of the benzothiophene scaffold. It is commercially available as a research intermediate with a purity specification of 97% (Sigma-Aldrich) and a reported melting point of 271–275 °C.

Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
CAS No. 34576-96-0
Cat. No. B187165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
CAS34576-96-0
Molecular FormulaC10H7ClO2S
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl
InChIInChI=1S/C10H7ClO2S/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyKWGVHWHFCFSQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic Acid: Core Properties and Research-Grade Procurement Profile


3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 34576-96-0) is a heterocyclic carboxylic acid of the benzo[b]thiophene class, characterized by a chlorine substituent at the 3-position and a methyl group at the 6-position of the benzothiophene scaffold. It is commercially available as a research intermediate with a purity specification of 97% (Sigma-Aldrich) and a reported melting point of 271–275 °C . The compound serves primarily as a key synthetic intermediate and ligand for metal-based anticancer agents, particularly platinum(IV) prodrugs targeting myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in multiple cancers [1]. Its dual functional groups (carboxylic acid for coordination, chloro and methyl substituents for target recognition) make it a strategically relevant building block in medicinal chemistry programs focused on overcoming cisplatin resistance and enabling targeted photodynamic therapy [1][2].

Why Substituting 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic Acid with In-Class Analogs Compromises Research Outcomes


Benzothiophene-2-carboxylic acid derivatives are not functionally interchangeable despite their shared core structure. The presence and position of substituents on the benzothiophene ring directly govern target binding affinity, downstream biological effects, and synthetic utility. For instance, the 6-methyl substituent on 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid is critical for its unique ability to downregulate DNA damage repair proteins (RAD51 and BRCA2) when incorporated into platinum(IV) prodrugs, a property absent in the 6-unsubstituted analog [1]. Similarly, the compound's Mcl-1 targeting capability, demonstrated in both platinum prodrug and photosensitizer contexts, depends on the precise substitution pattern that enables molecular recognition of the Mcl-1 binding pocket [1][2]. Substituting with 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a known branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor (IC50 = 3.19 μM), would redirect biological activity toward metabolic targets rather than apoptosis-related pathways, fundamentally altering the experimental outcome [3]. These substitution-dependent functional divergences require researchers to specify the exact compound for reproducible results.

Quantitative Differentiation Evidence for 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic Acid Versus Closest Analogs


Enhanced DNA Repair Protein Downregulation: 6-Methyl Substituent Enables Dual RAD51/BRCA2 Suppression Absent in 6-Unsubstituted Analog

In a direct head-to-head comparison of two platinum(IV) prodrugs using identical Pt(IV) cores, the complex incorporating 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate ligands (Complex 2) downregulated both RAD51 and BRCA2 proteins and inhibited RAD51 foci formation in cisplatin-resistant cancer cells, whereas the complex incorporating 3-chloro-benzo[b]thiophene-2-carboxylate (Complex 1, lacking the 6-methyl group) did not exhibit these DNA repair protein downregulation effects [1]. Both complexes showed high cytotoxicity against cisplatin-resistant non-small-cell lung cancer (NSCLC) and ovarian cancer cell lines, with markedly decreased resistance factors compared to cisplatin. The dual mechanism of apoptosis induction (via Mcl-1 downregulation) and DNA repair inhibition (via RAD51/BRCA2 suppression) was uniquely achieved by Complex 2, making it the first Mcl-1-targeted Pt(IV) prodrug capable of synchronously inhibiting both pathways [1].

Platinum(IV) prodrugs Cisplatin resistance DNA damage repair Mcl-1 targeting Chemical biology

Mcl-1 Targeting Affinity Validated in Two Independent Therapeutic Modalities: Platinum Prodrugs and Photodynamic Therapy

The Mcl-1 targeting capability of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid has been independently validated across two distinct therapeutic platforms. In platinum(IV) prodrugs, the compound serves as an axial ligand that directs the prodrug to Mcl-1, leading to Mcl-1 downregulation and apoptosis induction in cisplatin-resistant cancer cells [1]. In a second independent study, the identical carboxylic acid moiety (designated 'BC') was conjugated to zinc phthalocyanine to create the photosensitizer BC-Pc. The resulting conjugate exhibited high affinity toward Mcl-1, reduced self-aggregation in triple-negative breast cancer (TNBC) cells, and enabled selective sensitization of TNBC cells to ROS-induced damage with negligible toxicity to normal cells [2]. The reproducibility of Mcl-1 targeting across two different carrier scaffolds (platinum complex and phthalocyanine) confirms that the 3-chloro-6-methyl substitution pattern is a validated pharmacophore for Mcl-1 recognition.

Mcl-1 inhibitor Targeted therapy Photodynamic therapy Triple-negative breast cancer Apoptosis

Structural Differentiation from BDK Inhibitor BT2: 6-Methyl vs. 6-Chloro Dictates Target Selectivity

The structurally close analog 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a validated allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM, demonstrating excellent pharmacokinetics (terminal half-life of 730 min) and metabolic stability (no degradation over 240 min) [1]. BT2 and its 6-fluoro analog BT2F were developed for metabolic disease applications (maple syrup urine disease) through BDK inhibition. In contrast, 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid targets Mcl-1, an anti-apoptotic protein, and functions in cancer applications. This target divergence arises solely from the 6-position substituent identity (Cl vs. CH3), despite the two compounds sharing the identical 3-chloro-2-carboxylic acid benzothiophene core. Researchers procuring one analog for BDK studies cannot substitute with the other without completely altering the biological target profile.

Target selectivity BDK inhibitor Mcl-1 inhibitor Benzothiophene SAR Kinase inhibition

Synthetic Versatility: Carboxylic Acid Handle Enables Diverse Derivatization for Antibacterial and Anticancer Agent Development

The carboxylic acid group at the 2-position of 3-chloro-6-methylbenzo[b]thiophene provides a versatile synthetic handle for derivatization. A dedicated study demonstrated the synthesis of a series of 3-chloro-6-methylbenzo[b]thiophene-2-carbonylamino acid methyl esters, hydrazides, and hydrazone derivatives (compounds II–XXXV) from the key intermediate 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride [1]. The antibacterial activities of these derivatives were evaluated against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) using the filter paper disc method, with structure-activity relationships (SAR) discussed [1]. This demonstrated derivatization scope is not reported for the 6-unsubstituted or 6-fluoro analogs in the context of amino acid conjugates, indicating that the 6-methyl substitution pattern may offer unique reactivity or product profiles for library synthesis.

Synthetic intermediate Amino acid conjugates Antibacterial agents Hydrazide derivatives Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic Acid


Design of Dual-Mechanism Platinum(IV) Anticancer Prodrugs Targeting Mcl-1 and DNA Repair Pathways

Researchers developing platinum(IV) prodrugs to overcome cisplatin resistance should select 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid as the axial ligand when the experimental objective requires simultaneous Mcl-1 downregulation and DNA repair protein (RAD51, BRCA2) suppression. The 6-methyl substituent is the essential structural feature enabling this dual mechanism, as the 6-unsubstituted analog (L1) only achieves Mcl-1 downregulation without DNA repair inhibition [1]. This scenario is directly supported by the published design and characterization of Complex 2 in Zhang et al. (2020).

Construction of Mcl-1-Targeted Photosensitizers for Triple-Negative Breast Cancer Photodynamic Therapy

Investigators designing targeted photosensitizers for TNBC should procure this compound as the Mcl-1 recognition moiety for conjugation to phthalocyanine or related photosensitizer cores. The BC-Pc conjugate demonstrated high Mcl-1 affinity, selective TNBC cell uptake, reduced self-aggregation, and negligible normal cell toxicity [2]. The approach is validated by Huang et al. (2022) and represents a distinct application domain from platinum-based strategies.

Synthesis of Benzothiophene-Derived Compound Libraries with Antibacterial Screening

Medicinal chemistry groups building focused libraries of benzothiophene-2-carboxylic acid derivatives for antibacterial screening should select this specific compound as the starting material. The established synthetic route through the carbonyl chloride intermediate to amino acid methyl esters, hydrazides, and hydrazones (34 characterized derivatives) provides a validated methodology and preliminary SAR framework [3]. This derivatization pathway is uniquely documented for the 6-methyl variant.

Target-Based Screening Campaigns Requiring Mcl-1 Inhibition with Defined Chemical Matter

Screening laboratories seeking validated Mcl-1 inhibitor chemical matter for assay development or as a reference compound should consider this compound as a structurally characterized starting point. Its Mcl-1 targeting activity has been independently confirmed in two distinct experimental contexts (platinum prodrugs and phthalocyanine conjugates), providing cross-validation that the 3-chloro-6-methyl substitution pattern constitutes a bona fide Mcl-1 recognition pharmacophore [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.